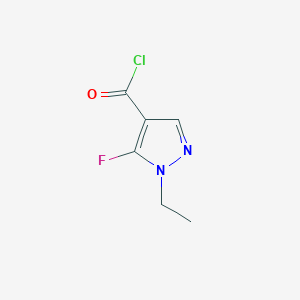

1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride

Description

1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride is a fluorinated pyrazole derivative with significant utility as a precursor in agrochemical synthesis, particularly for fungicides . Structurally, it consists of a pyrazole ring substituted with an ethyl group at the 1-position, a fluorine atom at the 5-position, and a reactive carbonyl chloride moiety at the 4-position. This compound is synthesized via a multi-step process involving fluorination and alkylation, as described in a 2010 patent by Pazenik et al., which emphasizes its cost-effective production and scalability for industrial applications . Its high reactivity, attributed to the acyl chloride group, enables facile derivatization into amides, esters, and other functionalized intermediates critical for bioactive molecule development.

Properties

IUPAC Name |

1-ethyl-5-fluoropyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O/c1-2-10-6(8)4(3-9-10)5(7)11/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONGSXXHBMJZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or β-keto esters. For instance, the reaction of ethyl hydrazine with 1,3-diketone can yield the desired pyrazole ring.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through halogenation reactions. For example, the pyrazole ring can be treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.

Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the pyrazole derivative with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under appropriate conditions.

Industrial Production Methods

Industrial production of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps, and quality control measures to ensure the desired product’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride atom.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine (TEA) or pyridine.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include amides, esters, and thioesters.

Oxidation Reactions: Products may include carboxylic acids or ketones.

Reduction Reactions: Products may include alcohols or amines.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. The carbonyl chloride functional group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction, facilitating the formation of diverse pyrazole derivatives.

Table 1: Comparison of Related Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1-Ethyl-1H-pyrazole-4-carboxylic acid | Lacks fluorine; different reactivity | Absence of fluorine affects biological activity |

| 5-Fluoro-1H-pyrazole-4-carboxylic acid | Lacks ethyl group; altered chemical behavior | Ethyl group enhances stability and reactivity |

| 1-Ethyl-5-fluoro-1H-pyrazole-3-carboxylic acid | Carboxylic acid group at a different position | Positioning affects interaction dynamics |

The combination of the ethyl group and fluorine atom contributes to the compound's distinctive properties, enhancing both stability and potential biological activity compared to similar compounds.

Pharmaceutical Development

Research indicates that pyrazole derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the fluorine atom may enhance these activities by influencing the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry .

Case Studies in Medicinal Chemistry

Recent studies have explored the efficacy of pyrazole derivatives, including 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride, against various pathogens. For instance, investigations have shown that compounds with similar structures can act as potent inhibitors against specific cancer cell lines, demonstrating their therapeutic potential .

Agricultural Applications

The compound is also being studied for its role as an intermediate in the synthesis of fungicides and other plant protection agents. Its ability to undergo halogen exchange reactions makes it suitable for producing derivatives that can effectively combat agricultural pests .

Table 2: Applications in Agriculture

| Application | Description |

|---|---|

| Synthesis of Fungicides | Used as an intermediate for developing effective fungicides. |

| Plant Protection Agents | Important precursor for creating agents that protect crops from pests. |

Mechanism of Action

The mechanism of action of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride depends on its specific application. In general, it can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 1-ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride, a comparison with analogous pyrazole-based acyl chlorides and derivatives is provided below.

Structural Analogues

Key Observations :

- Substituent Effects : The ethyl group at the 1-position in the target compound enhances steric stability compared to smaller alkyl groups (e.g., methyl), reducing unintended ring-opening reactions during synthesis . The fluorine atom at the 5-position increases electron-withdrawing effects, stabilizing the acyl chloride moiety and modulating its reactivity in nucleophilic substitutions.

- Reactivity: Compared to non-fluorinated analogs (e.g., 1-methyl-5-chloro derivatives), the fluorine atom in the target compound improves thermal stability and resistance to hydrolysis, critical for storage and handling in industrial settings .

Functional Derivatives

describes a related compound, 1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride, which shares structural motifs with the target acyl chloride but replaces the carbonyl chloride with an amine group .

| Property | 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride | 1-Ethyl-5-fluoro-pyrazole-4-amine hydrochloride |

|---|---|---|

| Solubility | Low in water; soluble in polar aprotic solvents | High in water due to ionic hydrochloride form |

| Stability | Sensitive to moisture | Stable under ambient conditions |

| Application | Reactive intermediate | Bioactive end-product (e.g., antifungal agent) |

Key Insight : The acyl chloride serves as a transient intermediate for constructing complex amines or amides, while its hydrochloride derivative () is a stabilized form with direct bioactivity, highlighting the compound’s versatility in agrochemical pipelines .

Biological Activity

1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant studies that highlight its significance in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride is , with a molecular weight of approximately 176.57 g/mol. The compound features a pyrazole ring substituted with an ethyl group at the first position and a fluorine atom at the fifth position, while the carbonyl chloride functional group at the fourth position enhances its reactivity.

Synthesis Methods

Various synthetic routes have been developed for producing 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride. Common methods include:

- Fluorination Reactions : Utilizing metal fluorides such as potassium fluoride (KF) to introduce fluorine into the pyrazole structure.

- Chlorination : Employing chlorinating agents to convert corresponding carboxylic acid derivatives into acyl chlorides.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride, exhibit significant antimicrobial activity. The presence of the fluorine atom is believed to enhance binding affinity towards biological targets, which may contribute to improved efficacy against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and show antifungal properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Pyrazole derivatives are known to exhibit antiproliferative effects on several cancer cell lines. For instance, studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of lung, colorectal, and breast cancer cells . The unique structural features of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride may enhance its selectivity and potency as an anticancer agent.

Study 1: Anticancer Activity Evaluation

In a recent study, researchers synthesized a series of pyrazole derivatives and tested their activity against various cancer cell lines. Among these, 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride showed notable inhibition of cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The study reported IC50 values indicating effective concentrations required for 50% inhibition of cell growth, suggesting promising therapeutic potential .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of pyrazole derivatives. The study found that compounds similar to 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the fluorinated pyrazoles had enhanced activity compared to their non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Key Features | Notable Activities |

|---|---|---|

| 1-Ethyl-1H-pyrazole-4-carboxylic acid | Lacks fluorine; different reactivity | Reduced antimicrobial properties |

| 5-Fluoro-1H-pyrazole-4-carboxylic acid | Lacks ethyl group; altered chemical behavior | Moderate anticancer effects |

| 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid | Methyl substitution affects reactivity | Variable biological activity |

The unique combination of an ethyl group and a fluorine atom in 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride contributes to its distinctive properties, enhancing both stability and potential biological activity compared to similar compounds .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-Ethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride?

Answer: The synthesis typically involves multi-step routes:

Cyclocondensation : React ethyl acetoacetate with substituted hydrazines to form the pyrazole core. For fluorinated derivatives, fluorinated phenylhydrazines or post-synthetic fluorination may be used .

Vilsmeier-Haack Reaction : Introduce formyl or acyl groups at the 4-position using DMF and POCl₃, followed by oxidation to carboxylic acid derivatives .

Chlorination : Convert the carboxylic acid to the corresponding acyl chloride using reagents like SOCl₂, PCl₅, or oxalyl chloride .

Key Considerations : Optimize reaction temperature and stoichiometry to avoid side reactions (e.g., over-chlorination).

Q. How should researchers characterize the purity and structure of this compound?

Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ethyl and fluorine positions via H, C, and F NMR) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1750 cm) and acyl chloride (C-Cl, ~850 cm) stretches .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS or GC-MS) .

- Elemental Analysis : Confirm empirical formula (e.g., CHClFNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer: Discrepancies often arise from tautomerism or impurities. Mitigation strategies include:

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., as demonstrated for ethyl pyrazole carboxylates in ) .

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by observing signal splitting at low temperatures .

- 2D NMR Techniques : Use HSQC, HMBC, and NOESY to resolve overlapping signals .

Q. What are the optimal conditions for derivatizing this acyl chloride into amides or esters?

Answer:

- Amide Formation : React with amines in anhydrous THF or DCM at 0–25°C. Use bases like EtN to scavenge HCl .

- Esterification : Treat with alcohols in the presence of catalytic DMAP. Monitor progress via TLC (hexane:ethyl acetate) .

Critical Note : Acyl chlorides are moisture-sensitive; use inert atmospheres and molecular sieves to prevent hydrolysis .

Q. How does the electron-withdrawing fluorine substituent influence reactivity in cross-coupling reactions?

Answer: The 5-fluoro group enhances electrophilicity at the 4-position, facilitating nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura). However, steric hindrance from the ethyl group may reduce yields. Key steps:

Pd Catalysis : Use Pd(PPh) or PdCl(dppf) with aryl boronic acids .

Solvent Optimization : Prefer polar aprotic solvents (DMF, DMSO) at 80–100°C .

Monitoring : Track by F NMR to detect side products (e.g., defluorination) .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways (e.g., hydrolysis in aqueous media) .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) if used in medicinal chemistry .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition during storage or handling?

Answer:

- Storage : Keep under inert gas (N/Ar) at –20°C in amber vials to prevent light/thermal degradation .

- Stability Testing : Conduct accelerated aging studies (e.g., TGA/DSC) to identify decomposition thresholds (~120°C based on analog data) .

- Handling : Use gloveboxes for air-sensitive reactions; quench excess acyl chloride with dry alcohols post-synthesis .

Q. What strategies optimize yields in large-scale syntheses without compromising purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.